2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid
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Overview
Description
2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique arrangement of functional groups, which include a carboxylic acid, an ester, and a ketone. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclic core, which can be achieved through an intramolecular Diels-Alder reaction. This reaction involves a diene and a dienophile, leading to the formation of the bicyclic structure .
Subsequent steps involve the introduction of the ester and carboxylic acid groups. This can be done through esterification and carboxylation reactions under controlled conditions. The use of protecting groups, such as tert-butyl, is common to prevent unwanted side reactions during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone and ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like cocaine and atropine share a similar bicyclic structure but differ in their functional groups and biological activity.
Bicyclo[3.2.1]octane Derivatives: These compounds have a similar core structure but may have different substituents, leading to varied chemical and biological properties.
Uniqueness
2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(18)14-5-4-9(15)7-6-8(10(7)14)11(16)17/h7-8,10H,4-6H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGNRWASEMXVBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2C1C(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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